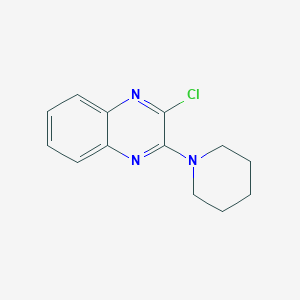

2-Chloro-3-(piperidin-1-yl)quinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-piperidin-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZLRVKTLOUROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285449 | |

| Record name | 2-chloro-3-(piperidin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32998-26-8 | |

| Record name | 2-Chloro-3-(1-piperidinyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32998-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 41971 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032998268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC41971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-(piperidin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-(piperidin-1-yl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Emergence of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline nucleus allows for extensive functionalization, enabling the modulation of its physicochemical and pharmacological profiles. This has led to the development of numerous quinoxaline-containing compounds with therapeutic potential.

This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, This compound . This compound is of particular interest due to the presence of a reactive chlorine atom, which serves as a handle for further synthetic modifications, and a piperidine moiety, a common functional group in many approved pharmaceuticals that can influence solubility, lipophilicity, and target engagement. This guide will delve into its synthesis, physicochemical characteristics, reactivity, and potential applications, providing a foundational resource for researchers in drug discovery and organic synthesis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development and chemical synthesis. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and handling.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 32998-26-8 | [3] |

| Molecular Formula | C₁₃H₁₄ClN₃ | [4] |

| Molecular Weight | 247.73 g/mol | [4] |

| Melting Point | 64-66 °C | [3][5] |

| Physical Form | Powder | [3] |

| Storage Temperature | Room Temperature | [3] |

Further experimental determination of properties such as boiling point, solubility in various solvents, pKa, and logP is recommended for a complete physicochemical profile.

Synthesis of this compound

The primary route for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,3-dichloroquinoxaline. This precursor is typically prepared by the chlorination of quinoxaline-2,3(1H,4H)-dione.[6]

Synthesis of the Precursor: 2,3-Dichloroquinoxaline

The synthesis of 2,3-dichloroquinoxaline is a crucial first step. A common and effective method involves the reaction of quinoxaline-2,3(1H,4H)-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline [6]

-

Materials:

-

Quinoxaline-2,3(1H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Crushed ice

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione and phosphorus oxychloride.

-

Add a catalytic amount of DMF to the mixture.

-

Heat the reaction mixture to reflux for approximately 90 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product will precipitate out of the solution.

-

Collect the solid by filtration and wash thoroughly with cold water.

-

Dry the product to obtain 2,3-dichloroquinoxaline. The product can be further purified by recrystallization from a suitable solvent system such as chloroform and n-hexane.

-

Nucleophilic Aromatic Substitution (SNAr) for this compound

With the 2,3-dichloroquinoxaline precursor in hand, the target compound is synthesized by reacting it with piperidine. The reaction proceeds via a stepwise SNAr mechanism, where one of the chlorine atoms is displaced by the piperidine nucleophile. Controlling the stoichiometry and reaction conditions is key to favoring the monosubstituted product.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2,3-Dichloroquinoxaline

-

Piperidine

-

Ethanol or another suitable polar aprotic solvent (e.g., DMF, acetonitrile)

-

Triethylamine (or another suitable base, if piperidine is used as a salt)

-

Water

-

-

Procedure:

-

Dissolve 2,3-dichloroquinoxaline in ethanol in a round-bottom flask.

-

Add piperidine (typically 1.0 to 1.2 equivalents) to the solution. If piperidine hydrochloride is used, add an equivalent of a non-nucleophilic base like triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux for several hours). The progress of the reaction should be monitored by TLC to observe the consumption of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is cooled, and the solvent may be removed under reduced pressure.

-

The crude product is then worked up, which may involve partitioning between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated.

-

Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported spectral data for the compound and its close analogs.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the quinoxaline ring system and the aliphatic protons of the piperidine ring. A database entry for the ¹H NMR spectrum of this compound in CDCl₃ has been noted.[4][7] Based on related structures, the aromatic protons would likely appear in the range of δ 7.5-8.1 ppm, while the piperidine protons would be observed as multiplets in the upfield region, typically between δ 1.6-3.6 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the quinoxaline core and the piperidine ring. The carbons of the quinoxaline ring are expected in the aromatic region (δ 120-155 ppm), while the piperidine carbons will be in the aliphatic region (δ 20-55 ppm).[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹[10]

-

Aliphatic C-H stretching (piperidine): ~2950-2850 cm⁻¹[8]

-

C=N and C=C stretching (quinoxaline ring): ~1610-1500 cm⁻¹[8][10]

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 247. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.[11] Common fragmentation pathways would likely involve the loss of the piperidine ring or the chlorine atom.[8]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the remaining chlorine atom at the 2-position. The electron-donating nature of the piperidine group at the 3-position can influence the reactivity of this chlorine atom in subsequent nucleophilic substitution reactions.

Further Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is still susceptible to nucleophilic attack, allowing for the synthesis of a diverse range of 2,3-disubstituted quinoxaline derivatives.[12] The piperidine substituent, being an electron-donating group, may slightly decrease the electrophilicity of the C-2 carbon compared to the parent 2,3-dichloroquinoxaline. However, the inherent electron-deficient nature of the pyrazine ring still allows for SNAr reactions to occur, often requiring slightly more forcing conditions (e.g., higher temperatures or stronger nucleophiles) compared to the first substitution.

Caption: General scheme for further SNAr on the title compound.

This reactivity opens up avenues for creating libraries of compounds with diverse functionalities at the 2-position, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of quinoxaline derivatives and specifically those containing piperidine moieties have shown significant promise in various therapeutic areas.

-

Anticancer Activity: Many quinoxaline derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition and DNA intercalation.[2][8][13] The piperidine moiety is also a common feature in many anticancer drugs.

-

Antimicrobial and Antiviral Activity: The quinoxaline scaffold is a key component of several antimicrobial and antiviral agents.[10] The introduction of a piperidine group can modulate the pharmacokinetic properties and potentially enhance the activity of these compounds.

-

Central Nervous System (CNS) Activity: The piperidine ring is a well-known scaffold in CNS drug discovery, often contributing to blood-brain barrier penetration.[1] This suggests that piperidinyl-quinoxaline derivatives could be explored for their potential in treating neurological disorders.

The title compound, with its reactive chlorine atom, serves as a valuable intermediate for the synthesis of more complex molecules for biological screening. Its utility lies in its potential to be a building block in the generation of compound libraries for high-throughput screening against a multitude of biological targets.

Conclusion

This compound is a synthetically accessible and reactive intermediate with significant potential in the fields of medicinal chemistry and materials science. Its preparation via a straightforward nucleophilic aromatic substitution reaction on 2,3-dichloroquinoxaline makes it a readily available scaffold for further chemical exploration. The presence of both a reactive chlorine atom and a piperidine moiety provides a unique combination of features for the development of novel compounds with diverse pharmacological profiles. Further research into the specific biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

- A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem. (2025).

- An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context. BenchChem. (2025).

- Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. The Royal Society of Chemistry. (n.d.).

- Synthesis and biological activity studies of quinoxaline deriv

- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. (2025).

- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv

- Birajdar, et al. (2022). Synthesis and biological evaluation of some novel quinoxaline derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. (n.d.).

- This compound | 32998-26-8. Sigma-Aldrich. (n.d.).

- 2-chloro-3-piperidinoquinoxaline - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.).

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. (n.d.).

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. (2020).

- This compound. Sigma-Aldrich. (n.d.).

- Quinoxaline, its derivatives and applications: A st

- Mass Spectrometry: Fragment

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH. (n.d.).

- 2-chloro-3-piperidinoquinoxaline - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.).

- 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline - Optional[13C NMR]. SpectraBase. (n.d.).

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. This compound | 32998-26-8 [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | 32998-26-8 [sigmaaldrich.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-3-(piperidin-1-yl)quinoxaline

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-3-(piperidin-1-yl)quinoxaline, a heterocyclic compound with significant potential in medicinal chemistry. This document moves beyond a simple recitation of analytical data, offering a rationale-driven approach to its synthesis and characterization. We will delve into the causality behind the synthetic strategy and the interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The protocols and data presented herein are designed to be self-validating, providing researchers with a robust methodology for confirming the structure and purity of this important molecular scaffold.

Introduction: The Quinoxaline Scaffold and the Significance of Substitution

Quinoxaline derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications[1]. The bicyclic heteroaromatic system of quinoxaline offers a privileged scaffold that is amenable to substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a piperidinyl moiety at the 3-position and a chlorine atom at the 2-position of the quinoxaline ring system creates a molecule, this compound, with a unique electronic and steric profile that is of considerable interest for further functionalization and biological screening.

The precise confirmation of the molecular structure of such derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring the reliability of downstream biological data. This guide provides a detailed walkthrough of the necessary synthetic and analytical steps to confidently elucidate the structure of this compound.

Synthetic Strategy: A Rationale-Driven Approach

The most logical and efficient synthetic route to this compound commences with a readily available precursor, 2,3-dichloroquinoxaline. This strategy is predicated on the differential reactivity of the two chlorine atoms, allowing for a regioselective nucleophilic aromatic substitution (SNAr) with piperidine.

Synthesis of the Precursor: 2,3-Dichloroquinoxaline

The synthesis of 2,3-dichloroquinoxaline is a well-established two-step process starting from o-phenylenediamine and oxalic acid.

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

The initial condensation of o-phenylenediamine with oxalic acid provides the stable quinoxaline-2,3(1H,4H)-dione. This reaction forms the core quinoxaline ring system.

Step 2: Chlorination of Quinoxaline-2,3(1H,4H)-dione

The subsequent chlorination of the dione is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF. This reaction replaces the hydroxyl groups of the tautomeric enol form with chlorine atoms, yielding 2,3-dichloroquinoxaline[2].

Regioselective Nucleophilic Aromatic Substitution

The reaction of 2,3-dichloroquinoxaline with piperidine is the crucial step in the synthesis of the title compound. The electron-withdrawing nature of the quinoxaline ring system activates the chlorine atoms towards nucleophilic attack. The substitution of the first chlorine atom with piperidine deactivates the second chlorine atom to some extent, allowing for the isolation of the mono-substituted product under controlled conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful synthesis of the precursors and the final product can be monitored and confirmed at each stage.

Materials and Methods

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

2,3-Dichloroquinoxaline

-

Piperidine

-

Triethylamine (Et₃N)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Step-by-Step Protocol

Part A: Synthesis of 2,3-Dichloroquinoxaline

-

Condensation: In a round-bottom flask, a mixture of o-phenylenediamine (1 eq.) and oxalic acid dihydrate (1.2 eq.) in 4M hydrochloric acid is heated at reflux for 2 hours. The resulting precipitate, quinoxaline-2,3(1H,4H)-dione, is collected by filtration, washed with water, and dried.

-

Chlorination: The dried quinoxaline-2,3(1H,4H)-dione (1 eq.) is carefully added to an excess of phosphorus oxychloride (5-10 eq.) containing a catalytic amount of DMF. The mixture is heated at reflux for 3-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The resulting precipitate, 2,3-dichloroquinoxaline, is filtered, washed with cold water, and recrystallized from ethanol[2].

Part B: Synthesis of this compound

-

Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1 eq.) in a suitable solvent such as ethanol or acetonitrile, is added piperidine (1.1 eq.) and a base such as triethylamine (1.2 eq.) to scavenge the HCl byproduct.

-

Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with water to remove triethylamine hydrochloride and any unreacted piperidine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford pure this compound as a solid.

Spectroscopic Structure Elucidation

The unequivocal identification of this compound relies on a synergistic application of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. An experimental ¹H NMR spectrum for 2-chloro-3-piperidinoquinoxaline is available and shows the expected signals[3].

Table 1: Predicted and Experimental ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | dd | 1H | H-5 or H-8 | Aromatic protons on the benzene ring, split by neighboring aromatic protons. |

| ~7.65 | m | 2H | H-6 and H-7 | Overlapping signals for the two central aromatic protons. |

| ~7.45 | dd | 1H | H-8 or H-5 | Aromatic proton on the benzene ring. |

| ~3.60 | t | 4H | H-2' and H-6' (piperidine) | Protons on the carbons adjacent to the nitrogen of the piperidine ring. |

| ~1.70 | m | 6H | H-3', H-4', and H-5' (piperidine) | Protons on the remaining carbons of the piperidine ring. |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is based on an experimental spectrum from SpectraBase[3].

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.0 | C-3 | Carbon attached to the piperidinyl nitrogen, deshielded. |

| ~148.5 | C-2 | Carbon bearing the chlorine atom, deshielded. |

| ~141.0 | C-4a, C-8a | Quaternary carbons at the ring fusion. |

| ~129.5 | C-6, C-7 | Aromatic CH carbons. |

| ~128.0 | C-5, C-8 | Aromatic CH carbons. |

| ~51.0 | C-2', C-6' (piperidine) | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~26.0 | C-4' (piperidine) | Carbon at the para position in the piperidine ring. |

| ~24.5 | C-3', C-5' (piperidine) | Remaining carbons in the piperidine ring. |

Predicted values are based on general principles and data for analogous structures.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 247 for the ¹²C, ³⁵Cl isotope and a significant M+2 peak at m/z 249 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. The exact mass would be 247.0876 g/mol [3].

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of a chlorine radical: [M - Cl]⁺ at m/z 212.

-

Loss of the piperidine ring: Fragmentation of the piperidine ring can lead to a series of peaks corresponding to the loss of alkyl fragments. A prominent fragmentation would be the loss of a C₄H₈ fragment via a retro-Diels-Alder type reaction of the piperidine ring, followed by loss of an ethyl radical.

-

Cleavage of the quinoxaline ring: The quinoxaline ring can undergo cleavage, typically with the loss of HCN (27 amu), which is a common fragmentation for nitrogen-containing aromatic heterocycles.

-

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch (piperidine) |

| ~1600 | Medium | C=N stretch (quinoxaline ring) |

| 1580-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1100 | Medium | C-N stretch |

| ~800-700 | Strong | C-Cl stretch |

The presence of strong aliphatic C-H stretching bands confirms the incorporation of the piperidine ring, while the aromatic C-H and C=C/C=N vibrations are characteristic of the quinoxaline core.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is essential for handling and further development of the compound.

Table 4: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClN₃ | Calculated |

| Molecular Weight | 247.73 g/mol | Calculated |

| Melting Point | 64-66 °C | Experimental |

| Physical Form | Powder | |

| IUPAC Name | This compound | |

| InChI Key | HDZLRVKTLOUROS-UHFFFAOYSA-N |

Conclusion

The structural elucidation of this compound is a multi-faceted process that integrates a logical synthetic strategy with comprehensive spectroscopic analysis. This guide has provided a detailed, rationale-driven framework for its synthesis via nucleophilic substitution on 2,3-dichloroquinoxaline and its characterization by NMR, MS, and IR spectroscopy. The provided protocols and predicted data serve as a robust reference for researchers in the field, ensuring the confident identification and further investigation of this promising molecular scaffold in drug discovery and development programs.

Caption: Integrated workflow for the synthesis and structural elucidation of this compound.

References

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides . Chemical Papers. [Link]

-

Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds . PubMed. [Link]

-

SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES . Moroccan Journal of Heterocyclic Chemistry. [Link]

-

A green synthesis of quinoxaline derivatives & their biological actives . ResearchGate. [Link]

-

synthesis and biological activity studies of quinoxaline derivatives . Heterocyclic Letters. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades . MDPI. [Link]

-

Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF . ResearchGate. [Link]

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation . Open Research@CSIR-NIScPR. [Link]

-

Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique . NIH. [Link]

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine . ACG Publications. [Link]

-

The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... . ResearchGate. [Link]

-

Quinoxaline | C8H6N2 | CID 7045 . PubChem. [Link]

-

IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala . ResearchGate. [Link]

-

FTIR analysis of the quinoxaline compound. ResearchGate. [Link]

-

2-chloro-3-piperidinoquinoxaline - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives . [Link]

-

(a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... . ResearchGate. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value . TSI Journals. [Link]

-

Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods . Magritek. [Link]

Sources

Synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline from o-phenylenediamine

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline from o-Phenylenediamine

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoxaline core allows for strategic functionalization at the 2 and 3-positions, enabling the fine-tuning of biological activity. This guide details a robust and logical three-step synthetic pathway to this compound, a valuable intermediate for drug development, starting from the readily available precursor, o-phenylenediamine. The narrative will focus on the causality behind experimental choices, providing field-proven insights for researchers and scientists.

Overall Synthetic Strategy

The synthesis is efficiently executed in three distinct stages, beginning with the construction of the core quinoxaline ring system, followed by functionalization to introduce the necessary reactive handles for the final substitution.

-

Cyclocondensation: Reaction of o-phenylenediamine with oxalic acid to form the stable quinoxaline-2,3(1H,4H)-dione intermediate.

-

Chlorination: Conversion of the hydroxyl groups of the dione to reactive chloro groups using phosphorus oxychloride (POCl₃) to yield 2,3-dichloroquinoxaline.

-

Nucleophilic Aromatic Substitution (SNAr): Selective mono-substitution of a chloro group on 2,3-dichloroquinoxaline with piperidine to afford the target compound.

Sources

2-Chloro-3-(piperidin-1-yl)quinoxaline CAS number and physical data

An In-depth Technical Guide to 2-Chloro-3-(piperidin-1-yl)quinoxaline (CAS: 32998-26-8)

Introduction

The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its structural framework is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] The versatility of the quinoxaline nucleus allows for strategic chemical modifications that can fine-tune its biological and physicochemical properties. This technical guide provides a comprehensive analysis of this compound, a specific derivative that combines the quinoxaline core with two key substituents: a reactive chlorine atom and a piperidinyl moiety. This combination makes it a valuable intermediate for further chemical elaboration and a compound of interest for biological screening. This document, intended for researchers, scientists, and drug development professionals, will detail the compound's physical properties, a robust synthetic protocol, and its potential applications in modern drug discovery.

PART 1: Physicochemical and Structural Data

The fundamental identity and characteristics of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 32998-26-8 | [7] |

| Molecular Formula | C₁₃H₁₄ClN₃ | [8] |

| Molecular Weight | 247.73 g/mol | [7] |

| IUPAC Name | This compound | [8] |

| Melting Point | 64-66 °C | |

| Physical Form | Powder | |

| InChI Key | HDZLRVKTLOUROS-UHFFFAOYSA-N | [8] |

| Canonical SMILES | C1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | [8] |

PART 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the availability of the starting material, 2,3-dichloroquinoxaline, and the high reactivity of the C-Cl bond towards nucleophiles, which is activated by the electron-withdrawing nitrogen atoms in the pyrazine ring.

Synthetic Workflow

The reaction involves the selective substitution of one chlorine atom from 2,3-dichloroquinoxaline with piperidine. The use of a base, such as triethylamine or potassium carbonate, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a self-validating system based on established methodologies for the synthesis of substituted quinoxalines.[5][9]

Materials:

-

2,3-Dichloroquinoxaline (1.0 eq)

-

Piperidine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Ethanol (or Acetonitrile), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 eq) in anhydrous ethanol (25 mL per mmol of starting material) in a round-bottom flask, add piperidine (1.1 eq).

-

Base Addition: Add triethylamine (1.5 eq) to the mixture. The triethylamine acts as an acid scavenger for the HCl produced, preventing the protonation of the piperidine nucleophile and driving the reaction forward.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. This step removes the triethylamine hydrochloride salt and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

PART 3: Applications in Drug Discovery

The title compound is not just a chemical entity but a strategic building block for developing novel therapeutic agents. The quinoxaline core is a known pharmacophore, and its substituents are critical for modulating biological activity.

Rationale for Biological Interest

-

Privileged Scaffold: Quinoxaline derivatives are known to interact with a variety of biological targets. They have been successfully developed as kinase inhibitors, DNA intercalators, and receptor antagonists.[1][5][6]

-

Reactive 'Chloro' Handle: The chlorine atom at the 2-position is a versatile functional group. It can serve as a leaving group in further nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

-

Pharmacokinetic Modulation: The piperidine moiety is a common substituent in many approved drugs. Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a basic nitrogen center for salt formation or hydrogen bonding with biological targets, thereby favorably influencing the compound's pharmacokinetic and pharmacodynamic profile.

Potential Therapeutic Mechanisms

While specific biological data for this compound is limited in public literature, its structure suggests potential activity in areas where quinoxalines have proven effective, such as oncology. Many quinoxaline-based anticancer agents function by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoxaline - Wikipedia [en.wikipedia.org]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. This compound | 32998-26-8 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C13H14ClN3) [pubchemlite.lcsb.uni.lu]

- 9. ijpsr.com [ijpsr.com]

Characterization of 2-Chloro-3-(piperidin-1-yl)quinoxaline: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-Chloro-3-(piperidin-1-yl)quinoxaline. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, adhering to the principles of scientific integrity. This guide will delve into the analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for the title compound. Detailed experimental protocols, data interpretation, and visual aids are provided to facilitate a thorough understanding for researchers in drug discovery and organic synthesis.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a piperidine moiety at the 3-position and a chlorine atom at the 2-position of the quinoxaline scaffold can significantly modulate the compound's physicochemical properties and biological activity. Accurate and unambiguous structural elucidation is paramount in the drug discovery pipeline, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide focuses on the detailed spectroscopic characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The quinoxaline core provides aromatic signals in NMR and characteristic vibrations in IR spectroscopy. The piperidine ring introduces aliphatic protons and carbons, and the chloro-substituent influences the electronic environment of the quinoxaline ring and provides a characteristic isotopic pattern in mass spectrometry.

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to acquire the mass spectrum.

-

Data Acquisition: Scan a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | Aromatic C-H stretch |

| 2940-2850 | Strong | Aliphatic C-H stretch (piperidine) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (quinoxaline ring) |

| 1350-1250 | Strong | C-N stretching |

| 800-700 | Strong | C-Cl stretching |

Interpretation and Rationale

-

Aromatic C-H Stretch: The weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic quinoxaline ring.

-

Aliphatic C-H Stretch: The strong absorptions in the 2850-2940 cm⁻¹ region are due to the C-H stretching vibrations of the CH₂ groups in the piperidine ring.

-

Ring Vibrations: The absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the quinoxaline core.

-

C-N and C-Cl Stretches: A strong band for the C-N stretch is expected in the fingerprint region, as is a strong band for the C-Cl stretch at lower wavenumbers.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Conclusion

The comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for the unambiguous characterization of this compound. Each technique offers complementary information that, when combined, confirms the molecular structure and purity of the compound. The provided protocols and interpretations serve as a robust guide for researchers, ensuring data integrity and facilitating the advancement of research and development in medicinal chemistry.

References

-

SpectraBase. 2-chloro-3-piperidinoquinoxaline. Wiley-VCH. [Link]

A Technical Guide to the Mechanisms of Action of Substituted Quinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its unique chemical architecture allows for versatile substitution, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the primary mechanisms of action through which substituted quinoxaline compounds exert their effects, with a significant focus on their role as protein kinase inhibitors. We will dissect the molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds. Beyond kinase inhibition, this guide will also illuminate other critical mechanisms, including DNA intercalation and antimicrobial activities, offering a comprehensive mechanistic overview for researchers in the field of drug discovery and development.

Introduction: The Versatility of the Quinoxaline Scaffold

Quinoxaline, a bicyclic aromatic compound composed of a benzene ring fused to a pyrazine ring, has long captured the attention of medicinal chemists. This scaffold is not only synthetically accessible but also serves as a versatile template for designing molecules that can interact with a diverse range of biological targets. The ability to readily modify the quinoxaline core at multiple positions has led to the development of compounds with activities spanning from anticancer and antimicrobial to antiviral and anti-inflammatory. This guide aims to move beyond a simple cataloging of these activities and instead provide a deep, mechanistically-focused understanding of how these compounds function at a molecular level, equipping researchers with the knowledge to both understand existing agents and design future therapeutics.

Chapter 1: Targeting Protein Kinases - The Dominant Paradigm

The most extensively studied and clinically relevant mechanism of action for substituted quinoxalines is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The Kinase Superfamily: A Primer

The human genome contains over 500 protein kinase genes, collectively known as the kinome. These enzymes catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other proteins. Kinase-mediated signaling pathways are fundamental to processes such as cell growth, proliferation, differentiation, and survival.

Quinoxalines as ATP-Competitive Inhibitors

The vast majority of quinoxaline-based kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The planar nature of the quinoxaline ring system allows it to fit snugly into the predominantly hydrophobic adenine-binding region of the ATP pocket. Specific substitutions on the quinoxaline core are then strategically designed to form key interactions, such as hydrogen bonds with the "hinge" region of the kinase, which is a critical determinant of binding affinity and selectivity.

Case Study: The Mechanism of Omipalisib (GSK2126458) - A Dual PI3K/mTOR Inhibitor

Omipalisib is a potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway frequently activated in cancer. The mechanism of Omipalisib is a prime example of a substituted quinoxaline acting as a dual ATP-competitive inhibitor. Its quinoxaline core occupies the adenine-binding region, while a sulfonamide substituent forms crucial hydrogen bonds with the hinge region of both PI3K and mTOR. This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR pathway, resulting in the suppression of tumor cell growth and proliferation.

Below is a diagram illustrating the central role of PI3K and mTOR in cellular signaling and the point of intervention for Omipalisib.

Caption: PI3K/mTOR signaling pathway and the inhibitory action of Omipalisib.

Experimental Workflow: Characterizing a Novel Quinoxaline Kinase Inhibitor

The characterization of a new quinoxaline-based kinase inhibitor follows a logical, multi-stage process designed to validate its potency, selectivity, and cellular mechanism of action.

1. In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

-

Objective: To determine the direct inhibitory effect of the compound on the target kinase's enzymatic activity.

-

Methodology:

-

A reaction mixture is prepared containing the purified kinase, the kinase-specific substrate, and ATP.

-

The substituted quinoxaline compound is added at various concentrations.

-

The reaction is incubated to allow for phosphorylation.

-

The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Luminescence is measured, which is directly proportional to kinase activity. The data is then used to calculate an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

2. Cellular Target Engagement Assay (e.g., NanoBRET™ Assay)

-

Objective: To confirm that the compound can bind to its intended kinase target within a live cell environment.

-

Methodology:

-

Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

-

A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells.

-

In the absence of an inhibitor, the tracer binds to the kinase, bringing it in close proximity to the NanoLuc® luciferase. This results in Bioluminescence Resonance Energy Transfer (BRET).

-

The substituted quinoxaline compound is added. If it binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

-

The BRET ratio is measured to quantify the compound's binding affinity in live cells.

-

3. Downstream Signaling Analysis (Western Blotting)

-

Objective: To verify that the compound's binding to the target kinase leads to the inhibition of its downstream signaling pathway.

-

Methodology:

-

Cancer cells are treated with the quinoxaline inhibitor at various concentrations.

-

After treatment, the cells are lysed to extract proteins.

-

Protein concentrations are determined, and equal amounts are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated (active) form of a known downstream substrate of the target kinase.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, generating a chemiluminescent signal.

-

A decrease in the signal for the phosphorylated substrate with increasing inhibitor concentration confirms the on-target effect of the compound.

-

The following diagram outlines this comprehensive workflow.

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Chapter 2: Beyond Kinases - Expanding the Mechanistic Landscape

While kinase inhibition is a dominant theme, the versatility of the quinoxaline scaffold allows it to interact with other crucial cellular machinery.

DNA Intercalation and Topoisomerase Inhibition

Certain planar, aromatic quinoxaline derivatives can function as DNA intercalating agents. This mechanism involves the insertion of the flat quinoxaline ring system between the base pairs of the DNA double helix. This intercalation can lead to several cytotoxic outcomes:

-

It can physically obstruct the processes of DNA replication and transcription.

-

It can interfere with the function of topoisomerase enzymes, which are responsible for managing DNA topology. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds can lead to the accumulation of permanent DNA strand breaks, ultimately triggering apoptosis.

Antimicrobial Mechanisms

Substituted quinoxalines have also emerged as a promising class of antimicrobial agents. Their mechanisms of action in bacteria are varied but often involve the inhibition of essential bacterial enzymes that lack a close homolog in humans, providing a degree of selective toxicity. One notable target is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication. By inhibiting this enzyme, quinoxaline compounds can effectively halt bacterial proliferation. Other reported antimicrobial mechanisms include the disruption of bacterial cell wall synthesis and the inhibition of other key metabolic enzymes.

Receptor Antagonism: The Case of AMPA Receptors

In the central nervous system, specific quinoxaline derivatives have been developed as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a subtype of ionotropic glutamate receptor that mediates the majority of fast excitatory synaptic transmission in the brain. Overactivation of these receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in conditions like stroke and epilepsy. Quinoxaline-based AMPA receptor antagonists competitively block the binding of glutamate, thereby reducing excessive neuronal excitation and offering a potential neuroprotective mechanism.

Chapter 3: Future Directions and Emerging Mechanisms

The exploration of quinoxaline's medicinal chemistry is far from over. New and innovative mechanisms of action are continually being investigated.

-

Covalent Inhibition: Designing quinoxalines with reactive groups ("warheads") that can form a permanent covalent bond with a specific residue (often a cysteine) in the target protein's active site. This can lead to increased potency and duration of action.

-

Targeted Protein Degradation: Incorporating the quinoxaline scaffold into proteolysis-targeting chimeras (PROTACs). In this approach, the quinoxaline moiety binds to the target protein, while another part of the PROTAC molecule recruits an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome.

-

Allosteric Modulation: Developing quinoxaline compounds that bind to a site on the target protein other than the active site (an allosteric site). This can lead to more subtle and selective modulation of the protein's activity compared to direct competitive inhibition.

Conclusion

The substituted quinoxaline scaffold represents a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility in its ability to interact with a wide array of biological targets. From the well-established paradigm of ATP-competitive kinase inhibition, exemplified by compounds like Omipalisib, to mechanisms involving DNA intercalation, bacterial enzyme inhibition, and receptor antagonism, quinoxalines continue to provide a rich source of therapeutic innovation. The detailed experimental workflows presented in this guide underscore the rigorous, multi-faceted approach required to elucidate these mechanisms, from initial in vitro validation to confirmation in a cellular context. As our understanding of disease biology deepens, and as novel chemical biology tools emerge, the future of quinoxaline-based drug discovery is poised for further expansion into new and exciting mechanistic territories.

References

-

Title: Discovery of a Potent and Selective Orally Bioavailable PI3K/mTOR Inhibitor (GSK2126458) with Promising Preclinical Antitumor Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: The PI3K/mTOR dual inhibitor GSK2126458 is a potent inhibitor of a diverse panel of human tumor cell lines Source: Investigational New Drugs URL: [Link]

-

Title: Synthesis, DNA-binding, and topoisomerase II inhibition of novel quinoxaline derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Synthesis and antibacterial evaluation of some new quinoxaline derivatives Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Design and synthesis of novel quinoxaline-2,3(1H,4H)-dione derivatives as AMPA/kainate receptor antagonists Source: Bioorganic & Medicinal Chemistry URL: [Link]

A Comprehensive Technical Guide to the Synthesis of 2-Chloroquinoxaline for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Chloroquinoxaline Scaffold

The quinoxaline nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Among its many derivatives, 2-chloroquinoxaline stands out as a particularly versatile and critical building block. The presence of a reactive chlorine atom at the 2-position provides a synthetic handle for a variety of nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery and development.[3][4] This guide provides an in-depth exploration of the primary and most reliable methods for the synthesis of 2-chloroquinoxaline, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for laboratory application.

Core Synthetic Strategy: The Chlorination of Quinoxalin-2(1H)-one

The most prevalent and time-tested method for the synthesis of 2-chloroquinoxaline is the chlorination of quinoxalin-2(1H)-one.[5] A crucial aspect to understand before delving into the experimental details is the tautomeric relationship between 2-hydroxyquinoxaline and quinoxalin-2(1H)-one.

Understanding the Tautomerism of the Precursor

2-Hydroxyquinoline and its nitrogen-containing heterocyclic analogs, such as 2-hydroxyquinoxaline, exist in a tautomeric equilibrium between the enol (lactim) and keto (lactam) forms.[6][7] In the case of 2-hydroxyquinoxaline, the equilibrium heavily favors the thermodynamically more stable quinoxalin-2(1H)-one (keto) form.[6][8] This is a critical consideration as the keto tautomer is the actual substrate in the chlorination reactions described below. The stability of the keto form is attributed to the greater strength of the C=O double bond compared to the C=N double bond and the amide resonance stabilization.

Primary Chlorination Reagents and Methodologies

The conversion of quinoxalin-2(1H)-one to 2-chloroquinoxaline is typically achieved using strong chlorinating agents that can effectively replace the hydroxyl group of the enol tautomer (present in a small equilibrium concentration) or, more accurately, the carbonyl oxygen of the keto tautomer with a chlorine atom. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most commonly employed reagents for this transformation.[9][10]

Method 1: Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful and effective reagent for the chlorination of quinoxalinones.[9] The reaction generally proceeds by refluxing the quinoxalin-2(1H)-one substrate in an excess of POCl₃.

Mechanism of Action: The reaction mechanism is believed to involve the initial phosphorylation of the carbonyl oxygen of the quinoxalin-2(1H)-one. This forms a highly reactive intermediate. A subsequent nucleophilic attack by a chloride ion leads to the displacement of the phosphate group and the formation of the desired 2-chloroquinoxaline.[9]

Caption: General mechanism for the chlorination of quinoxalin-2(1H)-one.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend quinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (10-20 volumes).[9]

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 1.5 to 3 hours.[11][12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.[12]

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (2-3 times).[11][12]

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2-chloroquinoxaline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[5]

Method 2: Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride is another effective reagent for the conversion of quinoxalin-2(1H)-one to 2-chloroquinoxaline.[10] It often requires milder conditions than POCl₃ and the byproducts are gaseous (SO₂ and HCl), which can simplify the work-up procedure.

Mechanism of Action: The reaction with thionyl chloride is thought to proceed through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber (to trap HCl and SO₂), add quinoxalin-2(1H)-one (1.0 eq) and thionyl chloride (5-10 volumes). A co-solvent such as toluene or chloroform may be used. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction (Vilsmeier-Haack conditions).[13]

-

Heating: Heat the mixture to reflux (the temperature will depend on the solvent used) for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Quenching and Extraction: Cautiously add the residue to ice-water. Basify the mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent in vacuo.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization as described for the POCl₃ method.

Comparative Analysis of POCl₃ and SOCl₂

| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |

| Reactivity | Highly reactive, effective for a wide range of substrates. | Generally milder, but still highly effective. |

| Reaction Conditions | Typically requires higher temperatures (reflux in neat POCl₃). | Can often be used under milder conditions, sometimes with a co-solvent. |

| Byproducts | Phosphoric acid and HCl, requiring aqueous work-up and neutralization. | Gaseous SO₂ and HCl, which can be removed by evaporation or scrubbing. |

| Work-up | More involved due to quenching of excess reagent and neutralization. | Can be simpler if excess reagent is removed by distillation. |

| Safety | Highly corrosive and moisture-sensitive. Reacts violently with water. | Highly corrosive, toxic, and moisture-sensitive. Reacts with water to release HCl and SO₂. |

Modern Synthetic Approaches: Photoredox-Catalyzed Chlorination

In recent years, the development of milder and more environmentally benign synthetic methods has become a major focus. Photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the chlorination of heterocycles.[14]

A notable modern approach is the photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform (CHCl₃) as the chlorine source.[15][16] This method is characterized by its mild reaction conditions, excellent regioselectivity for the C3 position, and the use of a readily available and inexpensive chlorinating agent.[14]

Reaction Principle: This process typically involves a photocatalyst that, upon excitation by visible light, initiates a radical chain reaction. The photocatalyst can abstract a hydrogen atom from the N-H bond of the quinoxalin-2(1H)-one, and the resulting radical can then react with chloroform to generate a trichloromethyl radical and ultimately achieve chlorination.[16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloroquinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of Piperidinyl-Quinoxalines: A Technical Guide for Drug Discovery

Foreword

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, underpinning a diverse array of pharmacologically active agents.[1][2][3] Its synthetic tractability and ability to interact with various biological targets have led to the development of compounds with anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][4] Within this broad chemical space, the incorporation of a piperidinyl moiety has given rise to a particularly promising class of molecules: piperidinyl-quinoxalines. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological activities, and underlying mechanisms of action, supported by detailed experimental protocols and data-driven insights to facilitate the rational design of next-generation therapeutics.

The Piperidinyl-Quinoxaline Scaffold: A Privileged Architectural Motif

The conjugation of a piperidine ring to the quinoxaline core introduces a three-dimensional character that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The piperidine moiety can act as a versatile handle for introducing further substitutions, enabling fine-tuning of solubility, lipophilicity, and target engagement.[5] Moreover, the basic nitrogen atom of the piperidine ring can participate in crucial hydrogen bonding interactions within biological targets, enhancing binding affinity and specificity.[5] This unique combination of features makes the piperidinyl-quinoxaline scaffold a fertile ground for the discovery of novel therapeutic agents.

Synthetic Strategies: Building the Piperidinyl-Quinoxaline Core

The synthesis of piperidinyl-quinoxaline derivatives typically involves a multi-step approach, with the key step being the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[6] A general synthetic pathway is outlined below:

Experimental Protocol: General Synthesis of Piperidinyl-Quinoxaline Derivatives

-

Step 1: Synthesis of the Quinoxaline Core.

-

To a solution of a substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a 1,2-dicarbonyl compound (1.1 equivalents).[6]

-

Reflux the reaction mixture for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature and isolate the crude quinoxaline product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

-

-

Step 2: Introduction of the Piperidinyl Moiety.

-

The purified quinoxaline core, often halogenated at a specific position (e.g., 2-chloroquinoxaline), is reacted with a desired piperidine derivative.

-

Dissolve the quinoxaline derivative (1 equivalent) and the piperidine derivative (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to facilitate the nucleophilic substitution reaction.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete as monitored by TLC.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final piperidinyl-quinoxaline product by column chromatography.

-

Physicochemical Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic peaks for both the quinoxaline and piperidine moieties.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Elemental Analysis: To determine the elemental composition of the compounds.

Therapeutic Applications and Mechanisms of Action

Piperidinyl-quinoxaline derivatives have demonstrated significant potential across multiple therapeutic areas. The following sections will explore their applications in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents, with several derivatives showing potent activity against a range of cancer cell lines.[1][2] The incorporation of a piperidinyl group has been shown to enhance this activity, often through multiple mechanisms of action.[5]

3.1.1. Inhibition of Key Signaling Pathways

Many piperidinyl-quinoxaline compounds exert their anticancer effects by targeting crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[1]

Figure 1: Simplified signaling pathway of VEGFR inhibition by piperidinyl-quinoxalines.

3.1.2. Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, piperidinyl-quinoxalines have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[1][7] This is a critical mechanism for eliminating malignant cells.

Experimental Protocol: Evaluation of Anticancer Activity

A. Cell Viability Assay (MTT Assay) [8]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with serial dilutions of the piperidinyl-quinoxaline compounds for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

B. Apoptosis Detection (Annexin V-FITC/PI Staining) [8]

-

Treat cancer cells with the test compounds for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.

C. Cell Cycle Analysis [8]

-

Treat cells with the compounds for 24-48 hours.

-

Fix the cells in ice-cold 70% ethanol.

-

Stain the cells with a solution containing PI and RNase.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| PQ-1 | A549 (Lung) | 1.55 | Cell Cycle Arrest | [9] |

| PQ-2 | MCF-7 (Breast) | 7.5 | VEGFR-2 Inhibition | [10] |